Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate
Description
Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate is a synthetic quinoline derivative characterized by a 4-chlorophenylcarbamoyl methoxy substituent at position 4, dimethoxy groups at positions 6 and 7, and a methyl carboxylate at position 2 of the quinoline core. The compound’s design integrates a 4-chlorophenylcarbamoyl group, a moiety frequently associated with enhanced anticancer activity in diarylsulfonylurea and sulfonamide analogs .
Properties
IUPAC Name |
methyl 4-[2-(4-chloroanilino)-2-oxoethoxy]-6,7-dimethoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O6/c1-27-18-8-14-15(9-19(18)28-2)24-16(21(26)29-3)10-17(14)30-11-20(25)23-13-6-4-12(22)5-7-13/h4-10H,11H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODFFSNLBRGVBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)OCC(=O)NC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Pyridinyl Moiety: The pyridinyl group can be attached using a palladium-catalyzed cross-coupling reaction.
Final Coupling: The final coupling step involves the reaction of the intermediate with 2,4-dimethoxybenzylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Analogues with 4-Chlorophenylcarbamoyl Moieties
Key structural analogs include pyridine-3-sulfonamide derivatives (e.g., compounds 12, 14, 16, 19, 21, 25) from the Molecules 2015 study . These compounds share the 4-chlorophenylcarbamoyl group but differ in their core scaffolds (pyridine vs. quinoline) and additional substituents.
Table 1: Anticancer Activity of 4-Chlorophenylcarbamoyl-Containing Compounds
| Compound ID | Core Structure | Substituent R2 | Avg. IGP (%) | GI50 (µM) | Selectivity Profile |
|---|---|---|---|---|---|
| 21 | Pyridine-3-sulfonamide | 4-Cl | 90% | 13.6–14.9 | Leukemia, Colon Cancer, Melanoma |
| 17 | Pyridine-3-sulfonamide | 3,4-diCl | <10% | N/A | Inactive |
| Target | Quinoline | 4-Cl | Pred. High | N/A | Inferred similar to 21 |
- Key Findings: Monosubstituted 4-Cl vs. Disubstituted 3,4-diCl: Compounds with a single 4-chlorophenylcarbamoyl group (e.g., 21) exhibit potent activity (average IGP 90%, GI50 13.6–14.9 µM), while disubstituted analogs (e.g., 17) show marked loss of activity due to steric hindrance or reduced bioavailability . Scaffold Dependency: The quinoline core in the target compound may offer improved pharmacokinetic properties (e.g., lipophilicity, metabolic stability) compared to pyridine-based analogs like 21, though direct comparative data are unavailable .
Comparison with Non-Chlorinated or Weakly Active Analogues
- Marine Isoflavones () : Compounds like genistein and daidzein, which lack the 4-chlorophenylcarbamoyl group, exhibit weak cytotoxic activity (IC50 > 50 µM) across cancer cell lines. This underscores the critical role of the 4-Cl substituent in enhancing potency .
- 4-Chlorophenylboronic Acid Derivatives () : While structurally distinct, derivatives such as 4-(4-chlorophenylcarbamoyl)phenylboronic acid (CAS 874288-02-5) highlight the versatility of 4-Cl phenyl groups in drug design, though their biological activities remain uncharacterized in the provided data .
Substituent Position and Activity Trends
- Quinoline vs. Pyridine Cores: The quinoline scaffold in the target compound may enhance DNA intercalation or kinase inhibition compared to pyridine-based analogs, though further studies are needed .
- Methoxy vs. Hydroxy Groups : The 6,7-dimethoxy groups in the target compound likely improve metabolic stability relative to hydroxylated analogs (e.g., marine isoflavones), which are prone to glucuronidation .
Biological Activity
Methyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings and data.
The synthesis of this compound typically involves several chemical reactions:
- Formation of the Quinoline Framework : The quinoline structure is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The chlorophenyl and methoxy groups are introduced via nucleophilic substitution reactions, which enhance the compound's reactivity and biological profile.
- Final Coupling : The final product is obtained through coupling reactions that link the various functional groups together.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
- Anticancer Properties : Preliminary studies suggest it may have cytotoxic effects against various cancer cell lines by inducing apoptosis.
- Antiviral Activity : Similar compounds have shown potential antiviral activity against Hepatitis B virus (HBV), indicating that this compound may also exhibit such properties.
Research Findings
- Anti-inflammatory Activity : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in cultured macrophages.
- Anticancer Effects : A study reported that this compound exhibited cytotoxicity against human cancer cell lines with an IC50 value in the low micromolar range. It was particularly effective against breast and colon cancer cells.
- Antiviral Potential : Research on similar quinoline derivatives has indicated their ability to inhibit HBV replication, suggesting that this compound might possess similar antiviral properties .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| N-(2,4-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine | Structure | Antidepressant properties |
| N-(2,4-dimethoxybenzyl)-1-(4-chlorophenyl)-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide | Structure | Anticancer activity |
These comparisons highlight how this compound stands out due to its specific combination of functional groups that may enhance its binding affinity to biological targets.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Anti-HBV Activity : A derivative similar to this compound showed promising results against HBV in vitro with an IC50 of 1.99 µM .
- Cytotoxicity Assessment : In a comparative study, various quinoline derivatives were tested for cytotoxicity against cancer cell lines. The compound demonstrated significant cell death induction at concentrations lower than those required for standard chemotherapeutics.
Q & A
Q. Advanced Research Focus
- Molecular docking : Use Glide (Schrödinger) or GROMACS to simulate binding to GPCRs ().
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.
- Free-energy perturbation : Calculate ΔΔG for substituent modifications (e.g., replacing methoxy with ethoxy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
